REACTION_CXSMILES
|
C(OC(=O)[CH2:5][NH:6][NH:7][C:8](=[O:18])[C:9]1[CH:14]=[CH:13][C:12]([CH:15]([CH3:17])[CH3:16])=[CH:11][CH:10]=1)C.P(Cl)(Cl)(Cl)=[O:21]>>[CH:15]([C:12]1[CH:13]=[CH:14][C:9]([C:8]2[O:18][C:5](=[O:21])[NH:6][N:7]=2)=[CH:10][CH:11]=1)([CH3:17])[CH3:16]
|
Name
|
Ethyl[2-(4-isopropylbenzoyl)hydrazino]acetate
|
Quantity
|
4.85 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CNNC(C1=CC=C(C=C1)C(C)C)=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
CUSTOM
|
Details
|
The precipitate is collected
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
dried in the air
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)C1=NNC(O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |